

An In-depth Technical Guide to the Spectral Data of 4-Acetoxybenzaldehyde

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Compound of Interest

Compound Name: 4-Acetoxybenzaldehyde

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This technical guide provides a comprehensive overview of the spectral data for **4-acetoxybenzaldehyde**, a key chemical intermediate. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights valuable for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for **4-acetoxybenzaldehyde**.

Table 1: ^1H NMR Spectral Data of **4-Acetoxybenzaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.95	s	1H	Aldehydic proton (-CHO)
7.87	d	2H	Aromatic protons (ortho to -CHO)
7.26	d	2H	Aromatic protons (meta to -CHO)
2.30	s	3H	Acetyl protons (-COCH ₃)
<p>Solvent: CDCl₃, Instrument Frequency: 90 MHz[1]</p>			

Table 2: ¹³C NMR Spectral Data of **4-Acetoxybenzaldehyde**

Chemical Shift (δ) ppm	Assignment
191.7	Aldehydic Carbonyl Carbon (-CHO)
168.6	Ester Carbonyl Carbon (-COO-)
155.3	Aromatic Carbon (para to -CHO)
133.9	Aromatic Carbon (ipso to -CHO)
131.1	Aromatic Carbons (ortho to -CHO)
122.3	Aromatic Carbons (meta to -CHO)
21.1	Acetyl Carbon (-CH ₃)
<p>Solvent: CDCl₃</p>	

Table 3: IR Spectral Data of **4-Acetoxybenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3073	-	Aromatic C-H stretch
~1760	Strong	C=O stretch (ester)
~1706	Strong	C=O stretch (aldehyde) [2]
~1620	-	C=C stretch (aromatic)
~1381	-	C-O stretch

Note: Specific peak positions can vary slightly based on the sampling method.[\[3\]](#)

Table 4: Mass Spectrometry (Electron Ionization) Data of **4-Acetoxybenzaldehyde**

m/z	Relative Intensity	Assignment
164	Moderate	[M] ⁺ (Molecular Ion)
122	High	[M - C ₂ H ₂ O] ⁺
121	High	[M - C ₂ H ₃ O] ⁺
93	Moderate	[C ₆ H ₅ O] ⁺
43	Very High (Base Peak)	[CH ₃ CO] ⁺

Source: NIST Mass Spectrometry Data Center[\[4\]](#)

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate interpretation.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR of a Solid Organic Compound

- Sample Preparation:
 - Accurately weigh 10-20 mg of the solid **4-acetoxybenzaldehyde** sample for ^1H NMR, and 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.
 - To ensure homogeneity, gently agitate the vial until the sample is fully dissolved.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Instrument Setup (Example: Bruker Spectrometer):
 - Log in to the spectrometer's control software (e.g., TopSpin).[\[5\]](#)
 - Insert the NMR tube into a spinner turbine and adjust the depth using a sample gauge.[\[6\]](#)
[\[7\]](#)
 - Place the sample into the magnet.
 - Load a standard set of acquisition parameters for the desired nucleus (^1H or ^{13}C).
- Data Acquisition:
 - Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[\[5\]](#)
 - Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines. Automated shimming routines are often used.[\[6\]](#)
 - Tuning and Matching: The probe is tuned to the specific nucleus frequency and the impedance is matched to maximize signal-to-noise.

- Acquisition: For ^1H NMR, a sufficient number of scans (e.g., 8-16) are acquired. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- The resulting Free Induction Decay (FID) is saved.
- Data Processing:
 - The FID is subjected to a Fourier Transform to convert the time-domain signal into a frequency-domain spectrum.
 - The spectrum is phased to ensure all peaks are in the absorptive mode.
 - The baseline is corrected to be flat.
 - The chemical shifts are referenced to the internal standard (TMS at 0 ppm).
 - For ^1H NMR, the peaks are integrated to determine the relative number of protons.

2.2. Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-FTIR of a Solid Sample

- Sample Preparation:
 - A small amount of the solid **4-acetoxybenzaldehyde** is required.[8] No extensive sample preparation like creating KBr pellets is necessary.[9]
- Instrument Setup and Background Collection:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Wipe with a suitable solvent like isopropanol and allow it to dry.
 - Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO_2 , water vapor) and the crystal itself.
- Sample Analysis:

- Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal surface.[10]
 - Collect the sample spectrum. The instrument will co-add a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing:
 - The software automatically subtracts the background spectrum from the sample spectrum.
 - An ATR correction may be applied to the spectrum to make it appear more like a traditional transmission spectrum.
 - The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹).
 - Identify and label the characteristic absorption peaks.

2.3. Mass Spectrometry (MS)

Protocol for Electron Ionization (EI)-MS of a Solid Organic Compound using GC-MS

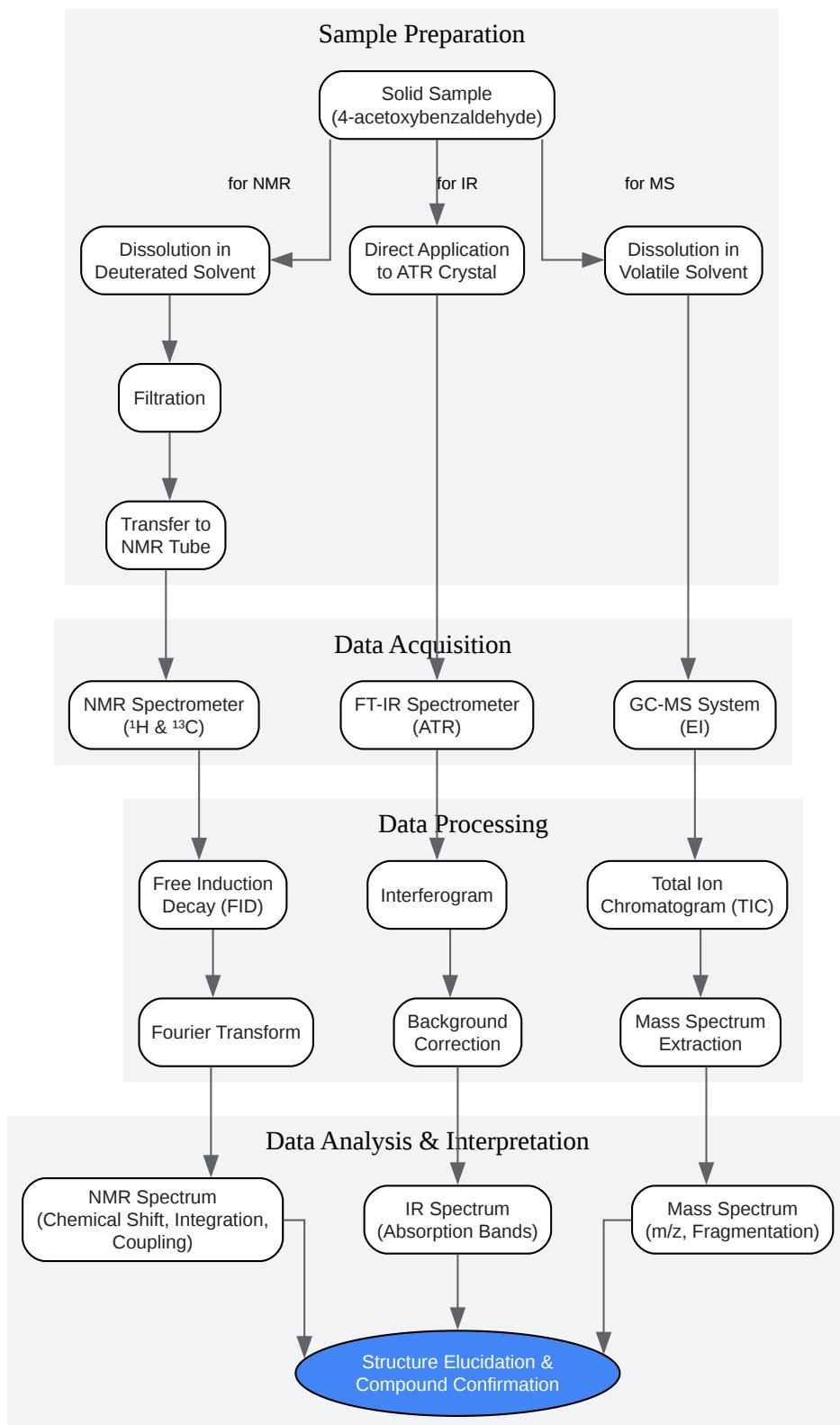
- Sample Preparation:
 - Dissolve a small amount (e.g., 1-2 mg) of **4-acetoxybenzaldehyde** in a volatile organic solvent (e.g., acetone or dichloromethane) to create a dilute solution (approximately 1 mg/mL).[11]
- Instrument Setup (GC-MS):
 - The Gas Chromatograph (GC) is equipped with a capillary column suitable for separating organic compounds.
 - The Mass Spectrometer (MS) is set to Electron Ionization (EI) mode, typically with an electron energy of 70 eV.[12][13]

- The GC oven temperature program is set to ensure the compound elutes as a sharp peak. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold.
- The mass analyzer is set to scan a specific mass-to-charge (m/z) range (e.g., m/z 40-400).
- Sample Injection and Analysis:
 - A small volume (e.g., 1 μ L) of the prepared solution is injected into the hot GC inlet.[14]
 - The sample is vaporized and carried onto the GC column by an inert carrier gas (e.g., helium).
 - The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
 - As **4-acetoxybenzaldehyde** elutes from the GC column, it enters the MS ion source.
- Ionization and Detection:
 - In the ion source, the gaseous molecules are bombarded with high-energy electrons, causing them to ionize and fragment.[15]
 - The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
 - The mass analyzer separates the ions based on their m/z ratio.
 - A detector records the abundance of each ion at each m/z value.
- Data Analysis:
 - The software generates a mass spectrum for the GC peak corresponding to **4-acetoxybenzaldehyde**.
 - The mass spectrum is a plot of relative ion abundance versus m/z.

- The peak with the highest m/z value is typically the molecular ion $[M]^+$, which provides the molecular weight of the compound.
- The fragmentation pattern provides structural information. The most abundant peak is referred to as the base peak.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-acetoxybenzaldehyde**.

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Caption: Workflow for Spectroscopic Analysis of **4-acetoxybenzaldehyde**.

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